Cas no 20638-89-5 (13-cis-Retinonitrile)

13-cis-Retinonitrile is a synthetic retinoid derivative characterized by its nitrile functional group at the 13-cis configuration. This compound is of interest in organic and medicinal chemistry due to its structural similarity to natural retinoids, which are pivotal in cellular differentiation and proliferation. The nitrile moiety enhances stability and may influence binding affinity to retinoid receptors. Its well-defined stereochemistry and synthetic reproducibility make it a valuable intermediate for research in retinoid-based therapeutics, particularly in dermatology and oncology. The compound’s purity and consistent performance under controlled conditions ensure reliability for experimental applications. Further studies explore its potential as a modulator of retinoid signaling pathways.
13-cis-Retinonitrile structure
13-cis-Retinonitrile structure
Product Name:13-cis-Retinonitrile
CAS No:20638-89-5
MF:C20H27N
MW:281.435085535049
CID:1063232
PubChem ID:71752033
Update Time:2025-08-03

13-cis-Retinonitrile Chemical and Physical Properties

Names and Identifiers

    • 13-cis-Retinonitrile
    • (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile
    • (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile
    • 20638-89-5
    • DTXSID90858370
    • (2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile
    • Inchi: 1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13-
    • InChI Key: LKTQCZNCSHAYSX-HWCYFHEPSA-N
    • SMILES: N#C/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(C)CCCC1(C)C

Computed Properties

  • Exact Mass: 281.21400
  • Monoisotopic Mass: 281.214349865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79000
  • LogP: 6.04158

13-cis-Retinonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
R252505-10mg
13-cis-Retinonitrile
20638-89-5
10mg
$196.00 2023-05-17
TRC
R252505-100mg
13-cis-Retinonitrile
20638-89-5
100mg
$1533.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-460190-10 mg
13-cis-Retinonitrile,
20638-89-5
10mg
¥2,708.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-477020-1 mg
13-cis-Retinonitrile-13C2,
20638-89-5
1mg
¥2,708.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-460190-10mg
13-cis-Retinonitrile,
20638-89-5
10mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-477020-1mg
13-cis-Retinonitrile-13C2,
20638-89-5
1mg
¥2708.00 2023-09-05

13-cis-Retinonitrile Production Method

Additional information on 13-cis-Retinonitrile

13-cis-Retinonitrile (CAS No. 20638-89-5): A Comprehensive Overview

13-cis-Retinonitrile, also known by its CAS registry number 20638-89-5, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of retinonitriles, which are derivatives of retinoic acid, a vital molecule in vertebrate development and cellular differentiation. The cis configuration at the 13-position of the molecule imparts unique physical and chemical properties, making it a valuable compound for both academic research and industrial applications.

The structure of 13-cis-Retinonitrile consists of a polyene chain with a nitrile group at one end and a methyl group at the other. The cis configuration refers to the spatial arrangement of substituents on the 13th carbon atom, which is crucial for its biological activity and chemical reactivity. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules, particularly in the development of anti-cancer agents and retinoid receptor agonists.

In terms of synthesis, 13-cis-Retinonitrile can be prepared through various methods, including oxidation of retinol derivatives or direct synthesis from aldehyde precursors. Researchers have explored green chemistry approaches to enhance the efficiency and sustainability of these processes. For instance, the use of enzymes or catalytic systems has been reported to improve yields while reducing environmental impact.

The biological activity of 13-cis-Retinonitrile has been extensively studied in vitro and in vivo. It has been shown to interact with retinoic acid receptors (RARs), which are critical regulators of gene expression involved in cell proliferation, differentiation, and apoptosis. Preclinical studies suggest that this compound may exhibit anti-proliferative effects on cancer cells, particularly in models of breast and prostate cancer. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for drug development.

In addition to its pharmacological applications, 13-cis-Retinonitrile has found utility in materials science as a building block for constructing functional polymers and nanoparticles. Its conjugated system allows for efficient electron transfer, making it suitable for applications in organic electronics and photovoltaic devices. Recent advancements in nanotechnology have leveraged this property to develop novel materials with enhanced optical and electrical properties.

The safety profile of 13-cis-Retinonitrile is an essential consideration for its use in both research and industrial settings. While it exhibits potent biological activity, proper handling procedures must be followed to ensure worker safety and environmental protection. Regulatory agencies have established guidelines for the safe storage, transportation, and disposal of such compounds to minimize risks associated with occupational exposure.

In conclusion, 13-cis-Retinonitrile (CAS No. 20638-89-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advances in synthesis and application development, positions it as a key molecule in contemporary scientific research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial contexts.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd